molecular formula C9H13NO B1337810 (R)-1-Amino-3-phenylpropan-2-ol CAS No. 133522-39-1

(R)-1-Amino-3-phenylpropan-2-ol

Cat. No.: B1337810
CAS No.: 133522-39-1
M. Wt: 151.21 g/mol
InChI Key: JIIXMZQZEAAIJX-SECBINFHSA-N
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Description

®-1-Amino-3-phenylpropan-2-ol is a chiral amino alcohol with a phenyl group attached to the second carbon atom

Scientific Research Applications

®-1-Amino-3-phenylpropan-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of beta-blockers and other therapeutic agents.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

®-1-Amino-3-phenylpropan-2-ol can be synthesized through several methods. One common approach involves the reduction of ®-1-Amino-3-phenylpropan-2-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions to ensure high enantiomeric purity.

Industrial Production Methods

Industrial production of ®-1-Amino-3-phenylpropan-2-ol often involves the use of biocatalysts to achieve high enantioselectivity. Enzymatic reduction of the corresponding ketone using alcohol dehydrogenases or transaminases is a preferred method due to its efficiency and environmentally friendly nature.

Chemical Reactions Analysis

Types of Reactions

®-1-Amino-3-phenylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The amino alcohol can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Further reduction of the compound can lead to the formation of secondary or tertiary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in ether.

Major Products Formed

    Oxidation: ®-1-Amino-3-phenylpropan-2-one or ®-1-Amino-3-phenylpropanal.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted derivatives depending on the reagent used.

Mechanism of Action

The mechanism of action of ®-1-Amino-3-phenylpropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-Amino-3-phenylpropan-2-ol: The enantiomer of ®-1-Amino-3-phenylpropan-2-ol, with similar chemical properties but different biological activity.

    1-Amino-2-phenylpropan-2-ol: A structural isomer with the amino group attached to the second carbon atom.

    1-Amino-3-phenylpropan-1-ol: Another isomer with the hydroxyl group attached to the first carbon atom.

Uniqueness

®-1-Amino-3-phenylpropan-2-ol is unique due to its specific chiral configuration, which imparts distinct biological activity and enantioselectivity in chemical reactions. This makes it a valuable compound in asymmetric synthesis and pharmaceutical development.

Properties

IUPAC Name

(2R)-1-amino-3-phenylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIIXMZQZEAAIJX-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20447554
Record name (R)-1-Amino-3-phenylpropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133522-39-1
Record name (R)-1-Amino-3-phenylpropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-1-amino-3-phenylpropan-2-ol
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